5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Overview
Description
5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one is an organic compound with the molecular formula C13H10Cl2O2 It is a derivative of xanthene, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a ketone group at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired xanthene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-ol.
Substitution: Formation of various substituted xanthene derivatives.
Scientific Research Applications
5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2,5-dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 7-nitro-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness
5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other xanthene derivatives and potentially more useful in certain applications .
Properties
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBPBAHYCPAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300219 | |
Record name | 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5928-19-8 | |
Record name | NSC135404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,7-dichloro-1,2,3,4-tetrahydro-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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